Ethyl 2-amino-4-(2,3-dihydro-1,4-benzodioxin-2-yl)thiophene-3-carboxylate
Overview
Description
Ethyl 2-amino-4-(2,3-dihydro-1,4-benzodioxin-2-yl)-3-thiophenecarboxylate is a complex organic compound characterized by the presence of an amino group, a benzodioxin ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-4-(2,3-dihydro-1,4-benzodioxin-2-yl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate aldehydes under acidic conditions.
Thiophene Ring Formation: The thiophene ring is often synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.
Coupling Reactions: The benzodioxin and thiophene rings are then coupled through a series of reactions involving halogenation and nucleophilic substitution.
Amino Group Introduction: The amino group is introduced via reductive amination or through the use of amine protecting groups followed by deprotection.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(2,3-dihydro-1,4-benzodioxin-2-yl)-3-thiophenecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted thiophenes.
Scientific Research Applications
Ethyl 2-amino-4-(2,3-dihydro-1,4-benzodioxin-2-yl)-3-thiophenecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-4-(2,3-dihydro-1,4-benzodioxin-2-yl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways.
Comparison with Similar Compounds
Ethyl 2-amino-4-(2,3-dihydro-1,4-benzodioxin-2-yl)-3-thiophenecarboxylate can be compared with other similar compounds such as:
Thiophene Derivatives: Compounds with similar thiophene rings but different substituents.
Benzodioxin Derivatives: Compounds with benzodioxin rings but different functional groups.
Amino Acid Derivatives: Compounds with amino groups and carboxylate groups but different ring structures.
The uniqueness of Ethyl 2-amino-4-(2,3-dihydro-1,4-benzodioxin-2-yl)thiophene-3-carboxylate lies in its combination of these structural features, which confer specific chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-amino-4-(2,3-dihydro-1,4-benzodioxin-3-yl)thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-2-18-15(17)13-9(8-21-14(13)16)12-7-19-10-5-3-4-6-11(10)20-12/h3-6,8,12H,2,7,16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDCQQMMXZBMKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2COC3=CC=CC=C3O2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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